Cas no 247176-22-3 (1-Bromo-4-butoxy-2,3-difluorobenzene)
1-Bromo-4-butoxy-2,3-difluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-4-butoxy-2,3-difluorobenzene
- Benzene,1-bromo-4-butoxy-2,3-difluoro-
- 4-Butoxy-2,3-difluorobromobenzene
- AGN-PC-01M4C5
- ANW-46355
- CTK4F4237
- MolPort-005-934-860
- PC5488
- SBB102885
- SureCN7911521
- CS-0323881
- MFCD07368020
- AS-64310
- AKOS015961670
- AC-14518
- Benzene, 1-bromo-4-butoxy-2,3-difluoro-
- C10H11BrF2O
- 247176-22-3
- DTXSID70591076
- SCHEMBL7911521
- 1-bromo-4-butoxy-2,3-difluoro-benzene
-
- MDL: MFCD07368020
- Inchi: 1S/C10H11BrF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
- InChI Key: VZOZRBSBWHDDHS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1F)F)OCCCC
Computed Properties
- Exact Mass: 263.99613
- Monoisotopic Mass: 263.99613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.4±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 260.0±35.0 °C at 760 mmHg
- Flash Point: 137.7±10.2 °C
- Refractive Index: 1.492
- PSA: 9.23
- Vapor Pressure: No data available
1-Bromo-4-butoxy-2,3-difluorobenzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
1-Bromo-4-butoxy-2,3-difluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022932-250mg |
1-Bromo-2,3-difluoro-4-butoxybenzene |
247176-22-3 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A013022932-500mg |
1-Bromo-2,3-difluoro-4-butoxybenzene |
247176-22-3 | 97% | 500mg |
$863.90 | 2023-09-02 | |
| Alichem | A013022932-1g |
1-Bromo-2,3-difluoro-4-butoxybenzene |
247176-22-3 | 97% | 1g |
$1445.30 | 2023-09-02 | |
| Fluorochem | 212414-250mg |
1-Bromo-4-butoxy-2,3-difluorobenzene |
247176-22-3 | 95% | 250mg |
£168.00 | 2022-03-01 | |
| Fluorochem | 212414-1g |
1-Bromo-4-butoxy-2,3-difluorobenzene |
247176-22-3 | 95% | 1g |
£419.00 | 2022-03-01 | |
| Fluorochem | 212414-5g |
1-Bromo-4-butoxy-2,3-difluorobenzene |
247176-22-3 | 95% | 5g |
£1114.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D554886-25g |
1-BroMo-4-butoxy-2,3-difluorobenzene |
247176-22-3 | 97% | 25g |
$599 | 2024-05-24 | |
| eNovation Chemicals LLC | D554886-5g |
1-BroMo-4-butoxy-2,3-difluorobenzene |
247176-22-3 | 97% | 5g |
$200 | 2025-02-28 | |
| eNovation Chemicals LLC | D554886-1g |
1-BroMo-4-butoxy-2,3-difluorobenzene |
247176-22-3 | 97% | 1g |
$130 | 2025-02-28 | |
| eNovation Chemicals LLC | D554886-25g |
1-BroMo-4-butoxy-2,3-difluorobenzene |
247176-22-3 | 97% | 25g |
$650 | 2025-02-28 |
1-Bromo-4-butoxy-2,3-difluorobenzene Suppliers
1-Bromo-4-butoxy-2,3-difluorobenzene Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-Bromo-4-butoxy-2,3-difluorobenzene
1-Bromo-4-butoxy-2,3-difluorobenzene (CAS No. 247176-22-3)
1-Bromo-4-butoxy-2,3-difluorobenzene is a versatile organic compound with the CAS registry number 247176-22-3. This compound belongs to the class of bromobenzene derivatives and is characterized by its unique substitution pattern on the benzene ring. The molecule features a bromine atom at position 1, a butoxy group at position 4, and fluorine atoms at positions 2 and 3. This specific arrangement of substituents imparts distinct chemical properties, making it valuable in various applications across different fields.
The synthesis of 1-bromo-4-butoxy-2,3-difluorobenzene typically involves multi-step organic reactions. One common approach includes the bromination of a difluorobenzene derivative followed by nucleophilic substitution to introduce the butoxy group. The exact synthetic pathway may vary depending on the starting materials and reaction conditions, but the process often requires precise control over temperature and reagent ratios to achieve high yields and purity.
Recent studies have highlighted the potential of 1-bromo-4-butoxy-2,3-difluorobenzene in drug discovery and materials science. In the field of pharmacology, this compound has been explored as a precursor for developing bioactive molecules with potential anti-inflammatory or antitumor properties. Researchers have utilized its bromine atom as a reactive site for further functionalization, leading to derivatives that exhibit promising biological activities.
In materials science, 1-bromo-4-butoxy-2,3-difluorobenzene has shown promise as a building block for advanced polymers and organic semiconductors. Its electron-withdrawing fluorine atoms enhance the molecule's electronic properties, making it suitable for applications in organic electronics. For instance, derivatives of this compound have been incorporated into polymer blends to improve charge transport characteristics, which is critical for high-performance electronic devices.
The compound's stability under various reaction conditions also makes it an attractive candidate for use in organic synthesis. Its bromine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions, enabling the formation of diverse aromatic derivatives. This property has been exploited in the development of novel synthetic routes for complex molecules.
From an environmental perspective, understanding the fate and toxicity of 1-bromo-4-butoxy-2,3-difluorobenzene is crucial. Recent research has focused on its biodegradation pathways and potential ecological impacts. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through hydrolytic cleavage of the butoxy group and subsequent mineralization of intermediate products.
In summary, 1-bromo-4-butoxy-2,3-difluorobenzene (CAS No. 247176-22-3) is a multifaceted compound with significant potential in drug development, materials science, and organic synthesis. Its unique substitution pattern and reactivity make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in advancing modern chemistry.
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